Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate
Description
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate (CAS No. 52119-38-7) is a nitro-substituted aromatic ester with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . Structurally, it features a 3-nitrophenyl group attached to a β-ketoester scaffold with two methyl groups at the α-position (Figure 1). This compound is primarily utilized as a laboratory chemical for synthesizing heterocycles and intermediates in medicinal chemistry . Its electron-withdrawing nitro group enhances electrophilicity, making it reactive in nucleophilic additions and cyclocondensation reactions.
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-6-5-7-10(8-9)14(17)18/h5-8H,4H2,1-3H3 |
InChI Key |
BFDFSAGQYHTOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Positional Isomers of Nitrophenyl Derivatives
- Ethyl 3-(4-nitrophenyl)-3-oxopropanoate (CAS No. 66073-33-4): This positional isomer replaces the 3-nitrophenyl group with a 4-nitrophenyl substituent.
- Ethyl 2-(3-nitrophenyl)acetate (CAS No. 14318-64-0): Lacks the β-ketoester moiety, reducing its utility in cyclization reactions. Structural similarity score: 0.84 compared to the target compound .
Fluorinated Phenyl Derivatives
- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS No. 1283953-42-3): Substitution with electron-withdrawing fluorine atoms at the 3- and 5-positions increases electrophilicity and lipophilicity (logP: ~2.1). Molecular weight: 256.25 g/mol .
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS No. 1999-00-4): A monofluorinated derivative with reduced steric hindrance, favoring nucleophilic attacks. Molecular weight: 210.2 g/mol .
Modifications in the Ester and Keto Groups
Heterocyclic Derivatives
- Ethyl 3-(2-methoxy-5-nitropyridin-4-yl)-2-oxopropanoate (Compound 8c): Replaces the phenyl ring with a nitropyridine system. Exhibits higher synthetic yield (72%) due to optimized steric and electronic effects .
- Ethyl 1,2,3,4,5,8-hexahydro-1,7-dimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate :
A fused heterocycle synthesized via Hantzsch-type reactions. The extended π-system enhances UV absorption (λmax ~320 nm), relevant for photochemical studies .
Amino-Functionalized Analogs
- Ethyl 3-(3,4-dimethoxyphenethylamino)-3-oxo-2-phenylpropanoate: Incorporates a phenethylamino group, increasing polarity (logP: ~3.5) and biological activity. Yield: 53% .
- Ethyl 3-(cyclohexylamino)-3-oxo-2-phenylpropanoate: Cyclohexyl substitution improves metabolic stability. Melting point: 95–97°C .
Key Research Findings
Synthetic Yields : Pyridine-based analogs (e.g., Compound 8c) achieve higher yields (up to 72%) compared to phenyl derivatives, likely due to reduced steric hindrance .
Electronic Effects : Fluorinated derivatives exhibit enhanced electrophilicity, enabling efficient participation in Michael additions and cyclizations .
Safety Profiles : Nitro-containing compounds (e.g., the target compound) are classified under hazard code H302 (harmful if swallowed), necessitating careful handling .
Biological Activity
Ethyl 2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a nitrophenyl group attached to a propanoate backbone. Its molecular formula is CHNO, with a molecular weight of approximately 251.26 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in metabolic pathways. It may inhibit specific enzymes involved in cell signaling and metabolic processes, which can be crucial for therapeutic applications in cancer and other diseases.
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer reactions, which may lead to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects against certain cancer cell lines.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Case Study : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including L1210 and KB cells, with IC values of 1.1 μg/mL and 0.44 μg/mL respectively . This suggests a strong potential for further development as an anticancer agent.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- In vitro Studies : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate | Structure | Moderate anticancer activity due to amino group |
| Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate | Structure | Enhanced cytotoxicity compared to amino derivative |
| 2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid | Structure | More acidic; different reactivity profile |
This table illustrates how variations in functional groups can significantly alter the biological activity of similar compounds.
Future Directions and Research Findings
Recent studies have suggested several avenues for future research on this compound:
- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level will help identify specific biological targets.
- Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating various cancers and infectious diseases.
- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
